2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of a phenyl group, a pyrrole ring, and a tetrahydrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Tetrahydrobenzothiazole Moiety: This can be achieved through a cyclization reaction involving a thiourea derivative and a suitable aldehyde or ketone.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl or pyrrole rings.
Reduction: Reduced forms of the carbonyl or nitro groups, if present.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-pyrrole: Lacks the tetrahydrobenzothiazole moiety.
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: Lacks the phenyl and pyrrole groups.
Uniqueness
The uniqueness of 2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components or simpler analogs.
Properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(21-19-20-15-10-4-5-11-16(15)24-19)17(22-12-6-7-13-22)14-8-2-1-3-9-14/h1-3,6-9,12-13,17H,4-5,10-11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJJPDRVRHKMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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